MCPA-ethyl

Übersicht

Beschreibung

MCPA-ethyl is a selective, systemic phenoxyacetic herbicide . It is used for the postemergence control of annual and perennial broadleaved weeds in cereals . Its mode of action involves the inhibition of growth in the meristematic region .

Synthesis Analysis

MCPA is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses . It is used for selective control of broadleaf weeds . MCPA is not under patent . A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Molecular Structure Analysis

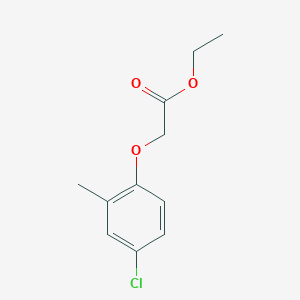

The molecular formula of MCPA-ethyl is C11H13ClO3 . The molecular weight is 228.672 Da . The structure of MCPA-ethyl was confirmed by various physicochemical properties .Chemical Reactions Analysis

MCPA-ethyl undergoes various chemical reactions. A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Physical And Chemical Properties Analysis

MCPA-ethyl is a solid, white fine powder . It has a weak intrinsic odour . The vapour pressure is 4×10^-4 Pa at 32°C and 4×10^-3 Pa at 45°C . The boiling point is approximately 290°C . The melting point ranges from 120.0 to 120.8°C . The octanol-water partition coefficient is log Pow = 2.7–2.8 at pH 1 at 25°C .Wissenschaftliche Forschungsanwendungen

Herbicide

MCPA-ethyl is primarily used as a herbicide for controlling annual and perennial weeds in various crops . It is effective against broad-leaved weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards .

Pesticide Transformation Product

In addition to its primary use, MCPA-ethyl can also be a pesticide transformation product . This means it can be formed as a result of the degradation or metabolism of other pesticides.

Crop Protection

MCPA-ethyl is used in a variety of crops for protection against weeds. Some of the crops where it is commonly used include Wheat, Oats, Triticale, Rye, Established grass, Linseed, and Asparagus .

Environmental Fate

The environmental fate of MCPA-ethyl is an important area of study. Understanding how this compound behaves in the environment can help in assessing its impact on biodiversity and the environment .

Human Health Implications

Research into the implications of MCPA-ethyl on human health is crucial. It has been flagged for potential genotoxic effects and reproduction/development effects .

Analytical Standard

MCPA-ethyl is used as an analytical standard in laboratory settings . It can be used for the determination of the analyte in formulations using high-performance liquid chromatography (HPLC) and gas chromatography (GC) as well as gas chromatography with mass spectrometric detection (GC-MS) .

Toxicological Research

MCPA-ethyl is also used in toxicological research. Studies have been conducted to explore the chronic and long-term toxicological effects of this compound .

Groundwater Contaminant

MCPA-ethyl is a potential groundwater contaminant . Understanding its behavior in groundwater systems is important for managing its environmental impact.

Safety And Hazards

MCPA-ethyl poses certain safety and hazards risks. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

Eigenschaften

IUPAC Name |

ethyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYDEKFRLSFDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181480 | |

| Record name | MCPA-ethyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MCPA-ethyl | |

CAS RN |

2698-38-6 | |

| Record name | Ethyl 2-methyl-4-chlorophenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-ethyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MCPA-ethyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS1I4G36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

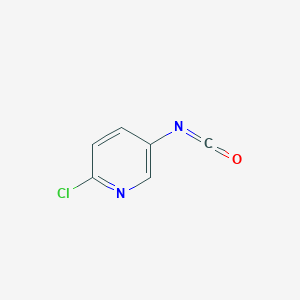

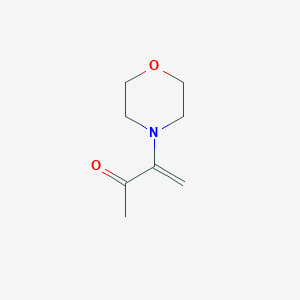

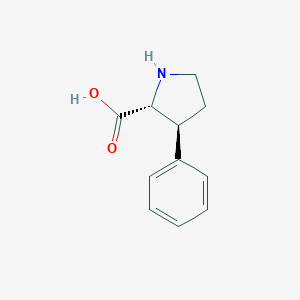

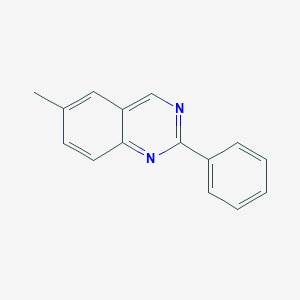

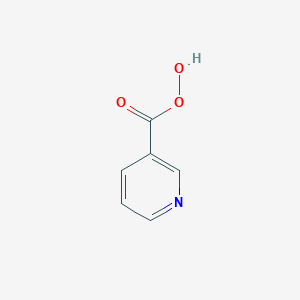

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MCPA-ethyl affect plant growth, and are there specific growth stages where it's more impactful?

A1: MCPA-ethyl primarily affects the development of new growth in plants. Research on rice plants [] showed that MCPA-ethyl, applied as a granule formulation at 3g/a, affected leaf and tiller development without changing the emergence rate of main stem leaves. While leaves already emerging at the time of application were unaffected, leaves developing from primordia at the time of application (estimated to be leaves emerging 4-6 positions after the uppermost expanded leaf) showed abnormalities, including tubular leaf formation. Additionally, MCPA-ethyl suppressed the growth of tiller buds, particularly those at the nodes of the uppermost expanded leaf and one leaf position above at the time of application. Interestingly, the herbicide had minimal impact on tiller buds formed after application, leading to treated rice plants exhibiting more upper node tillers and tertiary tillers compared to untreated plants. This suggests MCPA-ethyl primarily affects plant development during specific growth stages when new leaves and tillers are forming.

Q2: How does the location of MCPA-ethyl application on the plant impact its effectiveness?

A2: Research suggests the effectiveness of MCPA-ethyl varies depending on the application site []. In soil and water culture experiments, MCPA-ethyl only affected the plant parts in direct contact with the herbicide. When applied to only a portion of the root system, growth continued in areas where roots were not exposed to the herbicide. This localized effect contrasts with the herbicide 'atratone,' which killed entire plants even when applied to a limited root area.

Q3: What resistance mechanisms have been identified in weeds against MCPA-ethyl and other sulfonylurea herbicides?

A3: Resistance to MCPA-ethyl, while less common compared to some other herbicides, has been observed in certain weed species. Research on Sagittaria trifolia, a major weed in Japanese paddy fields, identified two resistant biotypes []. Biotype R1 displayed high resistance to bensulfuron-methyl and pyrazosulfuron-ethyl, along with an amino acid substitution in its acetolactate synthase (ALS) enzyme. This substitution at the Pro197 residue is known to confer resistance to sulfonylurea herbicides, indicating a target-site-based resistance (TSR) mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)